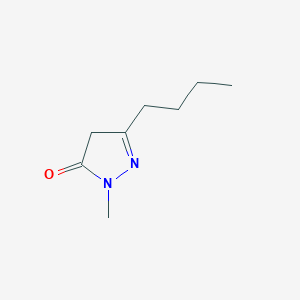
2-Amino-5-benzyl-5-(furan-2-yl)-4,5-dihydro-1H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-benzyl-5-(furan-2-yl)-4,5-dihydro-1H-imidazol-4-one (ABFDHIO) is an organic compound with a unique structure and properties. It is a highly versatile compound with a wide range of applications in research, industry, and medicine. ABFDHIO has been studied extensively for its potential uses in drug development, biochemistry, and pharmacology.
Scientific Research Applications
2-Amino-5-benzyl-5-(furan-2-yl)-4,5-dihydro-1H-imidazol-4-one has been studied extensively for its potential uses in drug development, biochemistry, and pharmacology. Its unique properties make it an attractive candidate for use in drug design, as it is highly soluble in a variety of solvents, has a low melting point, and is highly stable. Additionally, this compound has been studied for its potential use as an enzyme inhibitor and for its ability to interact with proteins.
Mechanism of Action
2-Amino-5-benzyl-5-(furan-2-yl)-4,5-dihydro-1H-imidazol-4-one has been studied for its ability to interact with proteins, specifically for its ability to bind to and inhibit enzymes. It does this by forming a covalent bond with the active site of the enzyme, preventing it from performing its normal function. Additionally, this compound has been shown to interact with other proteins, such as receptors, and can modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but its potential uses in drug development, biochemistry, and pharmacology are promising. Studies have shown that this compound can bind to and inhibit enzymes, modulate the activity of receptors, and interact with other proteins. Additionally, this compound has been studied for its potential use as an anti-inflammatory and anti-cancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Amino-5-benzyl-5-(furan-2-yl)-4,5-dihydro-1H-imidazol-4-one in laboratory experiments include its low cost, its high solubility, and its stability. Additionally, this compound is relatively easy to synthesize, making it an attractive choice for researchers. However, there are some limitations to using this compound in laboratory experiments, such as its low melting point and the fact that it is a relatively small molecule, making it difficult to study in detail.
Future Directions
The potential of 2-Amino-5-benzyl-5-(furan-2-yl)-4,5-dihydro-1H-imidazol-4-one is still being explored, and there are numerous future directions for research. These include further study of its ability to interact with proteins and enzymes, its potential use as an anti-inflammatory and anti-cancer agent, and its potential use in drug design. Additionally, the use of this compound in combination with other compounds, such as peptides, could be explored to further enhance its potential uses in research and industry. Additionally, further study of this compound’s biochemical and physiological effects could lead to new applications in medicine.
Synthesis Methods
2-Amino-5-benzyl-5-(furan-2-yl)-4,5-dihydro-1H-imidazol-4-one can be synthesized in a variety of ways, the most common being a reaction between benzyl alcohol, furan, and ammonium hydroxide. This reaction yields this compound as a white solid, which can be further purified by recrystallization. Other methods of synthesis include the use of an acid catalyst and the use of a base catalyst.
properties
IUPAC Name |
2-amino-4-benzyl-4-(furan-2-yl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-13-16-12(18)14(17-13,11-7-4-8-19-11)9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLDLTIKBZJCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345704.png)
![2-Amino-5-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345706.png)

![2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345715.png)
![2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345730.png)
![2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345731.png)
![2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345738.png)


![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)


![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)
